molecular formula C19H15BrN4O2S B2879442 7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296324-44-1

7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2879442
CAS No.: 1296324-44-1
M. Wt: 443.32
InChI Key: HWGKBPSMUJBRKK-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15BrN4O2S and its molecular weight is 443.32. The purity is usually 95%.
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Biological Activity

The compound 7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various studies and experimental findings.

Chemical Structure and Properties

The compound belongs to the class of triazolo[4,3-a]pyrazines , which are recognized for their diverse pharmacological activities. The presence of the bromophenyl and methoxybenzyl groups enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance:

  • In vitro Studies : Research conducted by the National Cancer Institute demonstrated that derivatives of triazolo compounds exhibit significant antitumor activity against various cancer cell lines including leukemia, lung, colon, and breast cancers. The studies utilized the sulforhodamine B assay to evaluate cytotoxicity across 60 tumor cell lines, revealing promising candidates for further development .
  • Mechanism of Action : The anticancer effects are attributed to their ability to inhibit key signaling pathways involved in tumor proliferation and survival. For example, compounds similar to our target have shown inhibition of c-Met kinase, a crucial player in cancer metastasis .
CompoundCancer Cell LineIC50 (µM)
22iA5490.83
22iMCF-70.15
22iHeLa2.85

Antimicrobial Activity

Triazole derivatives are also noted for their antibacterial properties:

  • Antibacterial Studies : Research has indicated that compounds with similar structures demonstrate effective antibacterial activity against a range of pathogens including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
PathogenMIC (µg/mL)Reference
E. coli<1.9
S. aureus<2.0

Case Studies

One notable case study involved the synthesis and evaluation of a series of triazolo derivatives where researchers replaced substituents on the triazole ring to enhance biological activity. Compounds with specific substitutions showed increased potency against breast cancer cell lines (e.g., MDA-MB-468), suggesting that structural modifications can significantly impact efficacy .

Properties

IUPAC Name

7-(4-bromophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-26-16-4-2-3-13(11-16)12-27-19-22-21-17-18(25)23(9-10-24(17)19)15-7-5-14(20)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGKBPSMUJBRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.